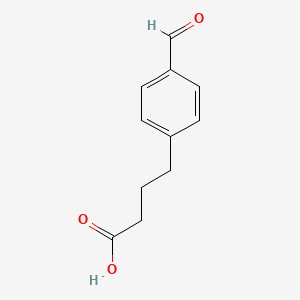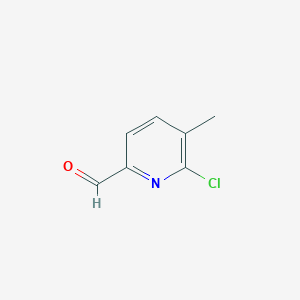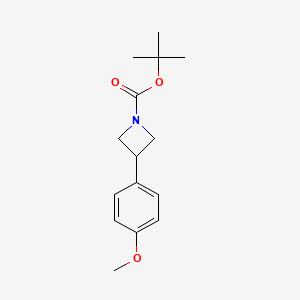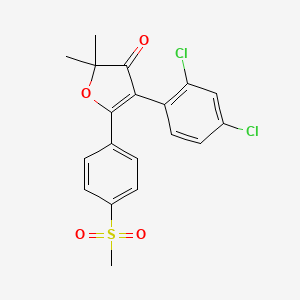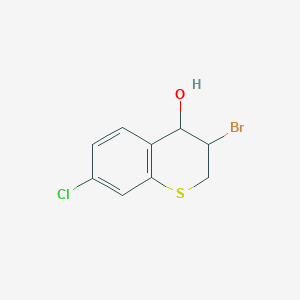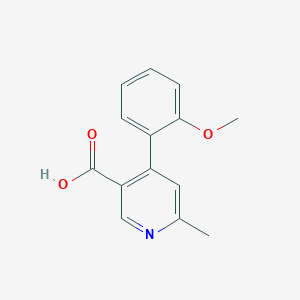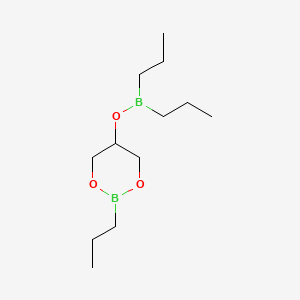
2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate: is an organoboron compound with the molecular formula C12H26B2O3 . This compound is characterized by its boron-containing cyclic structure, which includes a dioxaborinane ring. Organoboron compounds are widely studied due to their unique chemical properties and applications in various fields, including organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate typically involves the reaction of boronic acids or boronates with diols. One common method is the reaction of dipropylboronic acid with 2-propyl-1,3,2-dioxaborinane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing intermediates .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product using techniques like distillation or crystallization. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron-containing ring to other boron derivatives.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkylating agents are employed under specific conditions.
Major Products: The major products formed from these reactions include various boronic acids, borates, and substituted boron compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate is used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex molecules .
Biology and Medicine: The compound’s boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron atoms and irradiates them with neutrons .
Industry: In the materials science field, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-oxygen bonds .
Wirkmechanismus
The mechanism of action of 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate in chemical reactions involves the formation and cleavage of boron-oxygen bonds. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, facilitating the transfer of boron to palladium catalysts, which then form carbon-carbon bonds with organic substrates . The molecular targets and pathways involved include the interaction of boron atoms with palladium catalysts and organic halides .
Vergleich Mit ähnlichen Verbindungen
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- Phenylboronic acid neopentylglycol ester
- (5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzene
Uniqueness: 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate is unique due to its specific cyclic structure and the presence of both propyl and dipropyl groups. This structural uniqueness imparts distinct reactivity and stability compared to other similar boron-containing compounds .
Eigenschaften
CAS-Nummer |
61142-54-9 |
|---|---|
Molekularformel |
C12H26B2O3 |
Molekulargewicht |
240.0 g/mol |
IUPAC-Name |
dipropyl-[(2-propyl-1,3,2-dioxaborinan-5-yl)oxy]borane |
InChI |
InChI=1S/C12H26B2O3/c1-4-7-13(8-5-2)17-12-10-15-14(9-6-3)16-11-12/h12H,4-11H2,1-3H3 |
InChI-Schlüssel |
XROFRSYEFJJXQN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)OB(CCC)CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


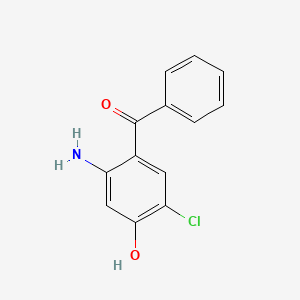
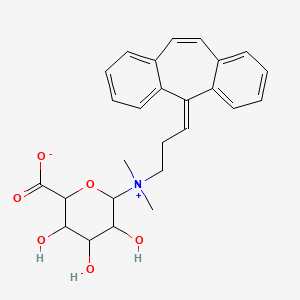
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)
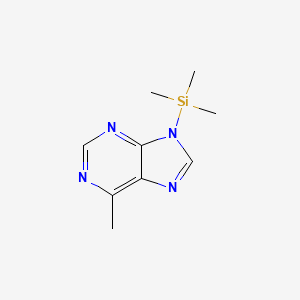
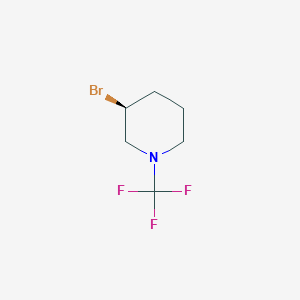
![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B13974384.png)
![1-Thia-4,6,8,10-tetraazaspiro[4.5]decane](/img/structure/B13974388.png)
